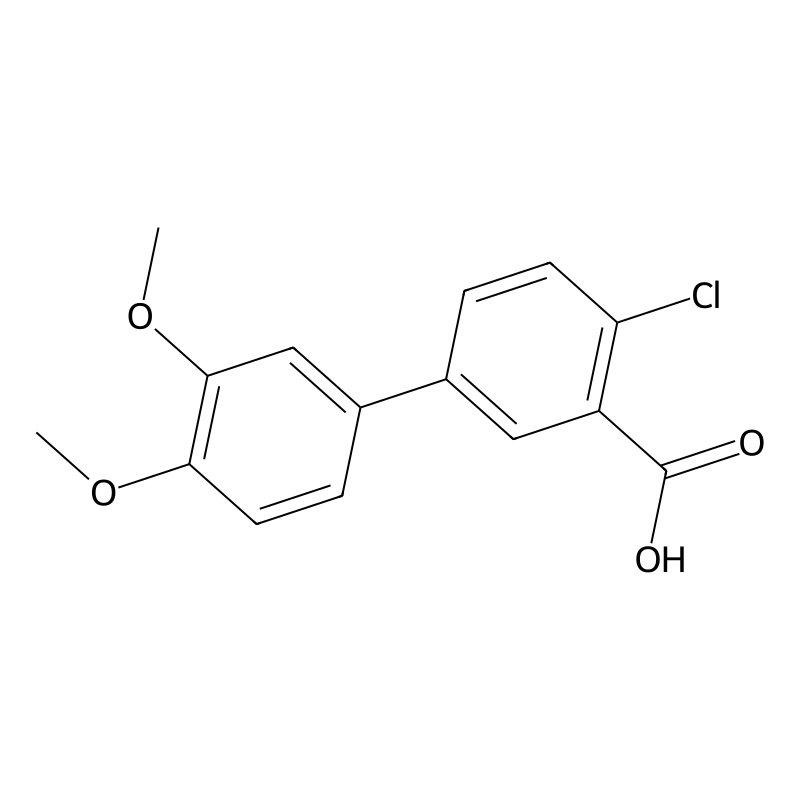

2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chlorine Substituent

Chlorine substitution on aromatic rings can influence the molecule's biological activity []. Chlorine can act as a bioisostere of a hydroxyl group, allowing the molecule to interact with similar binding sites in enzymes or receptors while potentially affecting metabolic stability [].

Carboxylic Acid Group

Carboxylic acids are known for their ability to participate in hydrogen bonding, which is crucial for many biological processes. This functional group can play a role in ligand-receptor interactions and influence the molecule's solubility and membrane permeability.

Dimethoxyphenyl Group

The presence of two methoxy groups (CH3O) on the phenyl ring can enhance the molecule's water solubility and influence its interaction with biological targets []. Methoxy groups can also affect the compound's electronic properties, potentially influencing its reactivity.

Given these functional groups, potential research applications of 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid could include:

Development of novel pharmaceuticals

The molecule's structure could be a starting point for designing new drugs, with the chlorine and dimethoxyphenyl groups influencing target binding and pharmacokinetic properties.

Investigation of enzyme inhibition

Study of biological processes

The molecule could be used as a tool to study biological processes that involve interactions with carboxylic acids or halogenated aromatic compounds.